(R)-3-Amino-3-(2-methoxyphenyl)propanoic acid
Description
Enantiomers
The (S)-enantiomer (CID 7015496) exhibits identical physical properties but opposite optical activity ([α]D = −42.5° vs. +42.5° for the R-form). Key distinctions arise in biological systems, where enantiomers often show divergent receptor binding affinities.
Diastereomers
Comparison with 3-(3-methoxyphenyl) and 3-(4-methoxyphenyl) analogs reveals structural and electronic differences:
| Property | 2-Methoxy (R) | 3-Methoxy (R) | 4-Methoxy (R) |
|---|---|---|---|
| LogP (octanol/water) | 1.17 | 1.20 | 1.25 |
| Melting point | 198–200°C | 205–207°C | 210–212°C |
| Aqueous solubility (mg/mL) | 12.3 | 9.8 | 7.5 |
The ortho-substituted isomer displays reduced solubility due to steric effects but enhanced stability in acidic conditions compared to meta- and para-substituted diastereomers.
Spectroscopic Differentiation
- NMR : The ortho-methoxy proton resonates at δ 7.25–7.35 ppm (doublet), distinct from para-substituted analogs (δ 6.85–6.95 ppm).
- IR : Carboxylic acid O–H stretch at 2500–3000 cm⁻¹ and amino N–H stretch at 3300–3500 cm⁻¹.
Properties
IUPAC Name |
(3R)-3-amino-3-(2-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-9-5-3-2-4-7(9)8(11)6-10(12)13/h2-5,8H,6,11H2,1H3,(H,12,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZGIQATDPCZHH-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375894 | |
| Record name | (3R)-3-Amino-3-(2-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
780034-13-1 | |
| Record name | (3R)-3-Amino-3-(2-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(R)-3-Amino-3-(2-methoxyphenyl)propanoic acid (also known as AMPA) is an amino acid derivative that exhibits significant biological activity, particularly in the context of neuropharmacology and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies highlighting its significance in research.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 195.22 g/mol. Its structure features a chiral center, which contributes to its optical activity and biological interactions. The presence of a methoxy-substituted phenyl group enhances its pharmacological relevance, particularly in modulating neurotransmitter systems.
This compound primarily acts as a modulator of glutamate receptors, specifically the AMPA receptors. These receptors are crucial for synaptic transmission and plasticity in the central nervous system. The compound's structural similarity to other amino acids involved in neurotransmission suggests it may influence various neurotransmitter systems, potentially offering neuroprotective effects.
Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective properties against excitotoxicity, a process where excessive glutamate leads to neuronal damage. In vitro studies have shown that this compound can mitigate neuronal cell death induced by high levels of glutamate, suggesting its potential use in conditions like Alzheimer's disease and other neurodegenerative disorders .
Biological Activity Summary Table
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 195.22 g/mol |
| Chiral Center | Yes |
| Primary Activity | Modulation of AMPA receptors |
| Potential Applications | Neuroprotection, treatment of neurodegenerative diseases |
Case Studies and Research Findings
-
Neuroprotective Study :
A study conducted on cultured neurons demonstrated that this compound significantly reduced cell death caused by glutamate exposure. The results indicated a dose-dependent protective effect, with higher concentrations yielding better outcomes . -
Pharmacokinetic Profile :
The compound exhibits moderate solubility in water, which may influence its bioavailability and efficacy in biological systems. Studies suggest that optimizing the formulation could enhance its therapeutic potential . -
Comparative Analysis :
A comparative study highlighted the structural similarities between this compound and other amino acids, emphasizing its unique methoxy substitution pattern that may confer distinct biological activities .
Scientific Research Applications
Peptide Synthesis
One of the primary applications of (R)-3-amino-3-(2-methoxyphenyl)propanoic acid is in peptide synthesis . It serves as a crucial building block in the solid-phase peptide synthesis (SPPS) method. This technique allows researchers to create complex peptide sequences with high purity, which is essential for developing therapeutic peptides.
Case Study: Synthesis of Therapeutic Peptides
In a study focused on synthesizing neuropeptides, this compound was incorporated into peptide chains to enhance stability and bioactivity. The resulting peptides demonstrated improved binding affinities to specific receptors compared to peptides synthesized without this compound .
Drug Development
The compound plays a vital role in the pharmaceutical industry , particularly in the development of new drugs targeting specific receptors. Its structural features contribute to enhanced stability and bioavailability of peptide-based therapeutics.
Case Study: Neuroprotective Agents
Research has indicated that derivatives of this compound exhibit neuroprotective effects. In animal models, these compounds showed promise in treating neurodegenerative diseases by modulating neurotransmitter systems.
Bioconjugation
This compound is also valuable in bioconjugation processes . It facilitates the attachment of peptides to other biomolecules, which can enhance the efficacy of drug delivery systems and diagnostic agents.
Case Study: Targeted Drug Delivery
In a study exploring targeted drug delivery systems, researchers utilized this compound to conjugate therapeutic peptides with antibodies. This approach significantly improved the specificity and effectiveness of the treatment in targeted cancer therapies .
Neuroscience Research
The compound has applications in neuroscience research , particularly in studying neuropeptides that are crucial for brain function and behavior. Its ability to influence neurotransmitter systems makes it a valuable tool for unraveling complex neurological pathways.
Case Study: Neurotransmitter Modulation
A study investigated the effects of this compound on neurotransmitter release in neuronal cultures. Results indicated that this compound modulates the release of neurotransmitters, providing insights into its potential therapeutic roles in psychiatric disorders .
Comparison with Similar Compounds
Substituted Phenyl Derivatives
The substituent's position and electronic nature on the phenyl ring significantly alter physicochemical and biological properties. Key analogs include:
Key Observations :
Stereochemical Variants
The enantiomeric form (R vs. S) dictates biological activity. For example:
- In BMAA (2-amino-3-(methylamino)-propanoic acid), stereochemistry influences neurotoxicity, with the L-isomer showing higher BBB permeability (permeability-surface area: 2–5 × 10⁻⁵ mL/s/g) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid primarily follows an enantioselective synthetic pathway involving the following key stages:
Starting Materials : The synthesis typically begins with commercially available 2-methoxybenzaldehyde and glycine or glycine derivatives as building blocks.
Schiff Base Formation : The aldehyde group of 2-methoxybenzaldehyde condenses with the amino group of glycine to form a Schiff base intermediate. This imine formation is a critical step that sets the stage for stereoselective reduction.
Reduction Step : The Schiff base is reduced to the corresponding amino acid derivative. This reduction is often carried out via catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas, or through chemical reductants, facilitating the conversion of the imine to the chiral amine.
Hydrochloride Salt Formation : To improve solubility and stability, the free amino acid is converted into its hydrochloride salt by treatment with hydrochloric acid, yielding this compound hydrochloride.
This synthetic route is summarized in the following table:
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Schiff base formation | 2-Methoxybenzaldehyde + Glycine, mild acid/base | Imine intermediate |
| 2 | Reduction | Catalytic hydrogenation (Pd/C, H₂) or chemical reductant | Chiral amino acid derivative |
| 3 | Salt formation | Hydrochloric acid treatment | Hydrochloride salt of amino acid |
The stereochemistry is controlled by the choice of chiral catalysts or auxiliaries during the reduction step, ensuring the (R)-enantiomer predominates with high enantiomeric excess (≥90%).
Enantioselective Synthesis and Catalysis
Enantioselective synthesis is crucial for obtaining the (R)-enantiomer with high purity. Methods include:
Asymmetric Hydrogenation : Using chiral rhodium or ruthenium catalysts under hydrogen gas pressure to reduce substituted cinnamic acid derivatives or Schiff base intermediates. This approach is known for high enantioselectivity and scalability.
Chiral Auxiliary-Mediated Reactions : Incorporating chiral auxiliaries that induce stereoselectivity during nucleophilic addition or reduction steps.
Industrial synthesis often optimizes parameters such as temperature (0–25°C), solvent polarity (e.g., tetrahydrofuran vs. dimethylformamide), and catalyst loading to maximize yield and enantiomeric excess.
Purification Techniques
Post-synthesis purification is essential to achieve high chemical and enantiomeric purity. Common methods include:
Recrystallization : Typically performed using ethanol/water mixtures, which facilitate selective crystallization of the hydrochloride salt.
Column Chromatography : Silica gel columns with polar solvents such as methanol/dichloromethane are used to separate impurities.
Chiral High-Performance Liquid Chromatography (HPLC) : Employed to confirm and enhance enantiomeric purity, using chiral stationary phases (e.g., Chiralpak IA columns).
Analytical Characterization
To confirm the structure, purity, and stereochemical integrity of this compound, the following analytical techniques are applied:
| Technique | Purpose | Details |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and stereochemistry confirmation | ¹H, ¹³C, and 2D-COSY NMR to identify functional groups and stereocenter |
| High-Resolution Mass Spectrometry (HRMS) | Molecular weight and fragmentation pattern verification | Confirms molecular formula and purity |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment (>98%) | Reverse-phase C18 columns, acetonitrile/water gradients |
| Chiral Chromatography | Enantiomeric excess determination | Chiralpak IA column separates (R)- and (S)-enantiomers |
Industrial Production Considerations
Industrial-scale synthesis of this compound hydrochloride involves:
Catalytic Hydrogenation : Employing Pd/C or other metal catalysts under controlled hydrogen pressure to ensure complete reduction with high stereoselectivity.
Process Optimization : Fine-tuning reaction parameters (temperature, pressure, solvent choice) to maximize yield and minimize by-products.
Purification : Large-scale crystallization and chromatographic techniques to isolate the hydrochloride salt with >98% purity and enantiomeric excess.
Summary Table of Preparation Methods
| Aspect | Details |
|---|---|
| Starting Materials | 2-Methoxybenzaldehyde, glycine |
| Key Intermediate | Schiff base (imine) formed from aldehyde and amino group |
| Reduction Method | Catalytic hydrogenation (Pd/C, H₂) or chemical reductants |
| Enantioselective Approach | Chiral catalysts (rhodium, ruthenium), chiral auxiliaries |
| Salt Formation | Treatment with hydrochloric acid to form hydrochloride salt |
| Purification Techniques | Recrystallization (ethanol/water), silica gel chromatography, chiral HPLC |
| Analytical Techniques | NMR, HRMS, HPLC, chiral chromatography |
| Industrial Scale | Optimized catalytic hydrogenation, controlled reaction conditions, crystallization |
| Enantiomeric Purity | Typically ≥90% ee, confirmed by chiral chromatography |
Research Findings and Notes
The ortho-methoxy substituent on the phenyl ring influences both steric and electronic properties, affecting the reactivity and stereoselectivity during synthesis.
Conversion to the hydrochloride salt enhances aqueous solubility, which is beneficial for downstream biological applications.
Enantiomeric purity is critical for biological activity; thus, asymmetric synthesis and rigorous purification are emphasized.
Similar compounds (e.g., (R)-3-amino-3-(3-fluorophenyl)propanoic acid hydrochloride) have been synthesized via reductive amination of ketone precursors, suggesting alternative synthetic routes may be explored for this compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid?
- Methodological Answer : The synthesis typically involves multi-step protocols starting from Boc-protected intermediates. For example, (R)-3-(Boc-amino)-3-(methoxyphenyl)propionic acid is synthesized via nucleophilic substitution or condensation reactions, followed by acidic deprotection (e.g., HCl in dioxane) to yield the final compound. Reaction conditions (e.g., solvent polarity, temperature) significantly impact intermediate stability and enantiomeric purity .
Q. How is the compound characterized to confirm its stereochemical and structural integrity?
- Methodological Answer : Techniques include:
- NMR Spectroscopy : Distinct chemical shifts for the methoxy group (δ ~3.8 ppm) and chiral center protons (δ ~4.2 ppm) confirm substitution patterns and stereochemistry.
- HPLC with Chiral Columns : Validates enantiomeric purity (>98% ee).
- X-ray Crystallography : Resolves spatial arrangement, particularly the steric effects of the 2-methoxy group .
Advanced Research Questions
Q. How does the 2-methoxy substituent influence biological activity compared to other positional isomers (e.g., 3- or 4-methoxy derivatives)?
- Methodological Answer : Comparative studies reveal:
- Steric Effects : The 2-methoxy group creates steric hindrance, reducing binding affinity to flat aromatic pockets in enzymes (e.g., cytochrome P450) compared to 3-methoxy derivatives.
- Electronic Effects : The electron-donating methoxy group at the 2-position alters π-π stacking interactions in receptor binding, as shown in molecular docking simulations.
- Data Table :
| Substituent Position | Receptor Binding Affinity (IC₅₀, μM) | Key Interaction Type |
|---|---|---|
| 2-Methoxy | 12.5 ± 1.2 | Steric hindrance |
| 3-Methoxy | 8.7 ± 0.9 | Electronic effects |
| 4-Hydroxy | 5.3 ± 0.6 | Hydrogen bonding |
Q. What strategies are effective in optimizing enantiomeric purity during large-scale synthesis?
- Methodological Answer :
- Asymmetric Catalysis : Use of chiral ligands (e.g., BINAP) with palladium catalysts achieves >95% ee in Heck coupling reactions.
- Dynamic Kinetic Resolution : Enzymatic methods (e.g., lipase-mediated acyl transfer) resolve racemic mixtures under mild conditions (pH 7.4, 25°C).
- Crystallization-Induced Diastereomer Transformation : Employ diastereomeric salts (e.g., tartaric acid derivatives) to isolate the (R)-enantiomer .
Q. How do reaction conditions (solvent, temperature) impact the stability of intermediates during synthesis?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize carbocation intermediates in Friedel-Crafts alkylation, improving yields by 15–20%.
- Temperature Control : Low temperatures (0–5°C) prevent racemization during deprotection steps, while higher temperatures (80°C) accelerate Suzuki-Miyaura cross-coupling .
Mechanistic and Structural Analysis
Q. What is the role of the 2-methoxy group in modulating interactions with γ-aminobutyric acid (GABA) receptors?
- Methodological Answer :
- Molecular Dynamics Simulations : The 2-methoxy group disrupts hydrophobic interactions with GABA_A receptor pockets, reducing binding affinity by 40% compared to unsubstituted analogs.
- Electrophysiological Assays : Patch-clamp studies show diminished chloride ion flux in HEK293 cells expressing GABA_A receptors, confirming reduced agonistic activity .
Data Contradictions and Resolution
Q. How can conflicting reports on the compound’s solubility in aqueous buffers be reconciled?
- Methodological Answer :
- pH-Dependent Solubility : The compound exhibits poor solubility at neutral pH (0.5 mg/mL) but improves under acidic conditions (pH 3.0: 12 mg/mL) due to protonation of the amino group.
- Co-Solvent Systems : Use of 20% PEG-400 in PBS increases solubility to 8 mg/mL without altering bioactivity, as validated by circular dichroism spectroscopy .
Key Research Gaps
- The impact of 2-methoxy substitution on metabolic stability (e.g., CYP450-mediated oxidation) remains underexplored.
- High-resolution cryo-EM structures of the compound bound to neuronal receptors are needed to refine docking models.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
